1-Chloro-2-ethoxyethene
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Overview
Description
1-Chloro-2-ethoxyethene is an organic compound with the molecular formula C₄H₇ClO
Preparation Methods
1-Chloro-2-ethoxyethene can be synthesized through several methods. One common synthetic route involves the reaction of 2,2-dichloro-1,1-diethoxyethane with a base. The reaction conditions typically include a solvent such as dichloromethane and a temperature range of 0-50°C . Industrial production methods may involve similar reaction conditions but on a larger scale, with optimized parameters to ensure high yield and purity.
Chemical Reactions Analysis
1-Chloro-2-ethoxyethene undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorine atom.
Oxidation Reactions: It can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: Reduction can lead to the formation of ethoxyethane derivatives.
Common reagents used in these reactions include bases like sodium hydroxide for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Chloro-2-ethoxyethene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of polyenes, which have potential biological activity.
Biology: It is utilized in biochemical research, particularly in studies involving proteomics.
Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of various pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 1-Chloro-2-ethoxyethene involves its interaction with various molecular targets. In substitution reactions, the chlorine atom is replaced by a nucleophile, leading to the formation of new compounds. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, resulting in the formation of different products. The specific pathways and molecular targets depend on the nature of the reaction and the reagents involved .
Comparison with Similar Compounds
1-Chloro-2-ethoxyethene can be compared with other chlorinated ethers such as:
1-Chloro-2-ethoxyethane: Similar in structure but differs in reactivity and applications.
2-Chloroethyl ethyl ether: Another chlorinated ether with distinct chemical properties and uses.
The uniqueness of this compound lies in its specific reactivity patterns and the range of applications it offers in various fields of research and industry.
Properties
Molecular Formula |
C4H7ClO |
---|---|
Molecular Weight |
106.55 g/mol |
IUPAC Name |
(E)-1-chloro-2-ethoxyethene |
InChI |
InChI=1S/C4H7ClO/c1-2-6-4-3-5/h3-4H,2H2,1H3/b4-3+ |
InChI Key |
OFCHIOZFUUTWEM-ONEGZZNKSA-N |
Isomeric SMILES |
CCO/C=C/Cl |
Canonical SMILES |
CCOC=CCl |
Origin of Product |
United States |
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